5-Chloro-1-prop-2-enylindole-2-carboxylic acid

Catalog No.
S7932068
CAS No.
M.F
C12H10ClNO2
M. Wt
235.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1-prop-2-enylindole-2-carboxylic acid

Product Name

5-Chloro-1-prop-2-enylindole-2-carboxylic acid

IUPAC Name

5-chloro-1-prop-2-enylindole-2-carboxylic acid

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

InChI

InChI=1S/C12H10ClNO2/c1-2-5-14-10-4-3-9(13)6-8(10)7-11(14)12(15)16/h2-4,6-7H,1,5H2,(H,15,16)

InChI Key

HXCKUNPQALDMTA-UHFFFAOYSA-N

SMILES

C=CCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O
5-Chloro-1-prop-2-enylindole-2-carboxylic acid, commonly known as CPICA, is a chemical compound that has garnered a lot of attention in recent years due to its exceptional chemical properties and potential applications in various fields. CPICA is a relatively new chemical entity that has not yet been extensively studied, making it a hot topic for research. This paper focuses on providing an in-depth analysis of CPICA by examining its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
CPICA is a molecule with the chemical formula C11H8ClNO2 and a molecular weight of 225.64 g/mol. The compound contains an indole-2-carboxylic acid group that is substituted with a chlorine atom and a prop-2-enyl group. CPICA is a white to off-white powder that is insoluble in water but readily soluble in organic solvents such as chloroform, methanol, and ethanol. The compound is primarily used as a chemical intermediate and is not intended for human consumption.
CPICA has a melting point of 246-248°C and a boiling point of 638.3°C at 760 mmHg. The compound has a density of 1.34 g/cm3. In addition, CPICA is stable under normal conditions and has a moderate reactivity towards acids and bases. The compound is relatively photostable and does not degrade under UV exposure.
CPICA is typically synthesized through a multistep process that involves the reaction of indole-2-carboxylic acid with acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then quenched with sodium hydroxide and subsequently chlorinated to produce CPICA. The compound can then be purified through recrystallization or column chromatography.
The characterization of CPICA is typically performed using a variety of spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). NMR spectroscopy is particularly useful for determining the structure and purity of CPICA, while IR spectroscopy is used to identify functional groups. MS is typically used to analyze the mass-to-charge ratio (m/z) of the compound and to confirm its identity.
CPICA can be analyzed using a variety of analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). HPLC is a commonly used method for the separation and quantification of CPICA, while GC-MS and LC-MS are typically used for the analysis of its metabolites.
CPICA has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. The compound has also been shown to possess antimicrobial activity against a variety of microorganisms such as Gram-positive and Gram-negative bacteria, fungi, and viruses. Furthermore, CPICA has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC), which has been implicated in the development of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
CPICA has generally been found to be safe for use in scientific experiments. However, studies have shown that the compound can induce cytotoxicity in certain cell lines at high concentrations. In addition, CPICA has been found to be genotoxic in vitro, but further studies are needed to determine its potential genotoxicity in vivo.
CPICA has a wide range of potential applications in various fields of research and industry. For instance, the compound has been used as a building block for the synthesis of various bioactive compounds such as HDAC inhibitors and anti-tumor agents. Moreover, CPICA has been used as a chemical probe for the investigation of HDAC activity and its role in disease. In addition, CPICA has been used as a tool for the development of drugs that target inflammation and neurodegenerative diseases.
Research on CPICA is still in its early stages, and much remains to be discovered about the compound's potential. Several studies have been conducted on the synthesis, characterization, and biological properties of CPICA, but further research is needed to fully understand its properties and potential applications. Furthermore, more research is needed to explore the safety and toxicity of CPICA, especially in vivo.
CPICA has the potential to have significant implications in various fields of research and industry. For instance, the compound could be used to develop novel drugs for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Moreover, CPICA could be used as a tool for the investigation of HDAC activity and its role in disease. In addition, CPICA could be used as a building block for the synthesis of various bioactive compounds.
Limitations
Despite its potential, CPICA has some limitations that need to be addressed. First, the synthesis of CPICA is relatively complex and requires the use of hazardous reagents, making it difficult to scale up. Second, CPICA has been found to be only moderately soluble in organic solvents, which could limit its application in certain fields. Finally, further studies are needed to fully understand the safety and toxicity of CPICA, especially in vivo.
Several future directions could be pursued in the research of CPICA. For instance, more research is needed to develop new and efficient methods for the synthesis of CPICA. Moreover, more research is needed to explore the biological properties of CPICA and its potential applications in drug discovery and development. In addition, more research is needed to fully understand the safety and toxicity of CPICA, especially in vivo. Finally, more research is needed to explore the potential applications of CPICA in other fields such as materials science and environmental science.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

235.0400063 g/mol

Monoisotopic Mass

235.0400063 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-01-05

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